R,S-Warfarin alcohol
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Overview
Description
R,S-Warfarin alcohol is a chiral compound derived from the reduction of warfarin, a widely used anticoagulant. Warfarin itself is a racemic mixture of two enantiomers, R-warfarin and S-warfarin, each of which can be reduced to form this compound. This compound retains some anticoagulant activity and is of interest in both clinical and research settings due to its stereospecific properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of R,S-Warfarin alcohol involves the reduction of warfarin. This reduction can be achieved using various reductive agents and conditions. For example, the reduction of warfarin can be carried out using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction typically proceeds at room temperature and yields a mixture of this compound isomers .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of chiral catalysts or enzymes to achieve stereospecific reduction. The process may also involve multiple purification steps, such as chromatography, to isolate the desired isomers .
Chemical Reactions Analysis
Types of Reactions: R,S-Warfarin alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the ketone form, regenerating warfarin.
Reduction: Further reduction can lead to the formation of diols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions
Major Products:
Oxidation: Warfarin.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
R,S-Warfarin alcohol has several scientific research applications:
Chemistry: It is used to study stereospecific reactions and the effects of chirality on chemical behavior.
Biology: Research on its metabolism and interaction with enzymes helps understand the stereospecificity of biological processes.
Medicine: It is used to investigate the pharmacokinetics and pharmacodynamics of warfarin and its metabolites.
Industry: The compound is used in the development of anticoagulant drugs and in the study of drug interactions
Mechanism of Action
R,S-Warfarin alcohol exerts its effects by inhibiting the vitamin K epoxide reductase complex in the liver. This inhibition leads to a decrease in the reduced form of vitamin K, which is essential for the gamma-carboxylation of vitamin K-dependent clotting factors. As a result, the synthesis of these clotting factors is impaired, leading to anticoagulant effects .
Comparison with Similar Compounds
R-Warfarin: One of the enantiomers of warfarin, less potent than S-warfarin.
S-Warfarin: The more potent enantiomer of warfarin.
Coumarin Derivatives: Other anticoagulants with similar structures and mechanisms of action
Uniqueness: R,S-Warfarin alcohol is unique due to its stereospecific properties and the ability to retain some anticoagulant activity. Its study provides insights into the stereospecific metabolism and pharmacokinetics of warfarin, which is crucial for optimizing anticoagulant therapy .
Properties
CAS No. |
37571-78-1 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-hydroxy-3-[(1R,3S)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m0/s1 |
InChI Key |
ZUJMMGHIYSAEOU-SWLSCSKDSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
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